molecular formula C11H23N B13292222 N-(3-methylpentan-2-yl)cyclopentanamine

N-(3-methylpentan-2-yl)cyclopentanamine

Cat. No.: B13292222
M. Wt: 169.31 g/mol
InChI Key: LTAUULSBBMCGOE-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)cyclopentanamine is a synthetic amine compound of interest in advanced chemical and pharmacological research. Its molecular structure, which incorporates a cyclopentylamine group, is a significant motif in medicinal chemistry and is found in various biologically active molecules . The structural analogy of this compound to other alkylamine derivatives, such as the decongestant and stimulant drug cyclopentamine, suggests potential research applications in exploring neurochemical pathways . The cyclopentenone structural class, to which the core of this molecule is related, is recognized as a valuable synthetic intermediate and is present in numerous pharmaceutical drugs and natural products, highlighting its utility in organic synthesis and drug discovery endeavors . Researchers may investigate this compound for its potential as a precursor or building block in the synthesis of more complex molecular architectures, leveraging the reactivity of the amine functional group and the aliphatic chain for further chemical modification. This product is strictly designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-(3-methylpentan-2-yl)cyclopentanamine

InChI

InChI=1S/C11H23N/c1-4-9(2)10(3)12-11-7-5-6-8-11/h9-12H,4-8H2,1-3H3

InChI Key

LTAUULSBBMCGOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1CCCC1

Origin of Product

United States

Preparation Methods

Overview

Reductive amination is a widely utilized method for synthesizing secondary amines, including N-(3-methylpentan-2-yl)cyclopentanamine. The process involves the reaction of cyclopentanone with 3-methylpentan-2-amine in the presence of a reducing agent, typically sodium borohydride (NaBH₄) or borane complexes, under controlled conditions.

Reaction Scheme

$$
\text{Cyclopentanone} + \text{3-Methylpentan-2-amine} \xrightarrow[\text{acid catalyst}]{\text{reduction}} \text{this compound}
$$

Experimental Procedure

  • Reagents :
    • Cyclopentanone (1.0 equiv)
    • 3-Methylpentan-2-amine (1.2–1.5 equiv)
    • Reducing agent: NaBH₄ or borane complexes
    • Acid catalyst: Acetic acid or trifluoroacetic acid (optional, to facilitate imine formation)
  • Conditions :
    • Solvent: Methanol, ethanol, or tetrahydrofuran (THF)
    • Temperature: Room temperature to 0°C
    • Reaction time: 2–24 hours

Data Table: Typical Reductive Amination Conditions

Parameter Condition Reference/Source
Reagents Cyclopentanone, 3-methylpentan-2-amine ,
Reducing agent NaBH₄ or borane complexes ,
Solvent Methanol or THF ,
Temperature 0°C to room temperature ,
Reaction time 2–24 hours ,
Purification Distillation or chromatography ,

Nucleophilic Substitution on Cyclopentane Derivatives

Overview

An alternative route involves nucleophilic substitution of a suitable cyclopentane halide or activated intermediate with a 3-methylpentan-2-ylamine or its derivatives.

Typical Procedure

  • Preparation of cyclopentane halide :
    • Cyclopentane is halogenated at the desired position via radical or electrophilic substitution.
  • Substitution step :
    • The cyclopentane halide reacts with 3-methylpentan-2-amine under basic conditions.
    • Use of a strong base such as potassium tert-butoxide enhances nucleophilic attack.
  • Reaction conditions :
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: Elevated (80–120°C)
    • Reaction time: 4–24 hours

Data Table: Nucleophilic Substitution Parameters

Parameter Condition Reference/Source
Reagents Cyclopentane halide, 3-methylpentan-2-amine ,
Base Potassium tert-butoxide ,
Solvent DMF or acetonitrile ,
Temperature 80–120°C ,
Reaction time 4–24 hours ,
Purification Chromatography or distillation ,

Alternative Synthesis via Multi-step Pathways

Multi-step Approach

In some cases, synthesis involves initial formation of a precursor such as a cyclopentane derivative bearing a leaving group, followed by nucleophilic substitution with 3-methylpentan-2-amine.

General Steps

  • Step 1 : Synthesis of cyclopentane derivative with a suitable leaving group (e.g., bromide)
  • Step 2 : Nucleophilic substitution with 3-methylpentan-2-amine
  • Step 3 : Purification and characterization

Key Data

Step Reagents/Conditions Yield/Remarks
Halogenation of cyclopentane Br₂, UV light or NBS, radical initiator Moderate to high yield
Nucleophilic substitution Amine, base, elevated temperature Variable, optimized per substrate

Summary of Key Findings and Research Data

Method Advantages Disadvantages Typical Reaction Time Yield Range Reference/Source
Reductive amination High selectivity, straightforward Requires careful control of conditions 2–24 hours 60–85% ,
Nucleophilic substitution Suitable for functionalized derivatives Often requires harsher conditions 4–24 hours 50–75% ,
Multi-step pathways Flexibility in functional group modifications Longer synthesis time 1–3 days Variable ,

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpentan-2-yl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted cyclopentanamines.

Scientific Research Applications

N-(3-methylpentan-2-yl)cyclopentanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylpentan-2-yl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpentan-2-yl)cyclopropanamine
  • N-(3-methylpentan-2-yl)cyclohexanamine
  • N-(3-methylpentan-2-yl)cyclobutanamine

Uniqueness

N-(3-methylpentan-2-yl)cyclopentanamine is unique due to its specific structural features, including the cyclopentane ring and the 3-methylpentan-2-yl substitution

Biological Activity

N-(3-methylpentan-2-yl)cyclopentanamine is an organic compound characterized by a cyclopentane ring substituted with a 3-methylpentan-2-yl group and an amine functional group. Its molecular formula is C11H23NC_{11}H_{23}N, with a molecular weight of approximately 169.31 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The unique structure of this compound contributes to its distinct chemical reactivity and potential interactions with biological systems. The presence of the cyclopentane ring alongside the branched alkyl chain allows for various conformations, which may influence its interaction with biomolecules.

PropertyValue
Molecular FormulaC₁₁H₂₃N
Molecular Weight169.31 g/mol
CAS Number1038232-25-5

Enzyme Interaction

Preliminary studies indicate that this compound may modulate enzyme activity, suggesting potential therapeutic applications. The compound's ability to form hydrogen bonds and electrostatic interactions with active sites on proteins could facilitate these interactions. Specific pathways and molecular targets are still under investigation, but initial findings point towards its influence on metabolic enzymes.

Receptor Modulation

Research suggests that the compound may also interact with various receptors, potentially influencing signaling pathways involved in physiological responses. This receptor modulation could be significant in developing treatments for conditions where these pathways are dysregulated.

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Studies should focus on:

  • In Vitro and In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Target Identification : Understanding which enzymes and receptors are affected by this compound will clarify its therapeutic potential.

Q & A

Q. Table 1: SAR of Selected Derivatives

DerivativeSubstituentReceptor Affinity (Kᵢ, nM)
Parent compound3-methylpentyl450 ± 30 (NMDA)
5-Fluoro analog5-F-phenyl120 ± 10 (NMDA)
Cyclohexyl replacementCyclohexane ring>1000 (NMDA)

Advanced: What methodological approaches are used to resolve contradictions in the reported biological activities of this compound across different studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 expressing GluN2B) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Metabolic stability testing : Incubate compounds with liver microsomes to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .
  • Orthogonal validation : Combine patch-clamp electrophysiology (functional activity) with calcium flux assays (downstream signaling) to confirm target engagement .

Advanced: How is this compound modified for use as a radiolabeled tracer in neuroimaging, and what parameters affect radiochemical yield?

Answer:

  • Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution (e.g., replacing methoxy groups with [¹¹C]CH₃OTf). Reaction optimization includes:
    • Base selection : Tetrabutylammonium hydroxide (TBAH) improves precursor solubility .
    • Temperature : 80°C maximizes incorporation efficiency (70–80% decay-corrected yield) .
  • Purification : HPLC with C18 columns ensures radiochemical purity >99%.
  • Biodistribution studies : In vivo PET imaging in rodents validates brain permeability and target specificity .

Basic: What are the potential biological targets of this compound based on structural analogs, and how are these interactions assessed in vitro?

Answer:

  • NMDA receptors : Fluoro analogs (e.g., [¹¹C]HACH242) show high affinity for GluN2B subunits, assessed via competitive binding with [³H]ifenprodil .
  • Dopamine transporters (DAT) : Uptake inhibition assays using [³H]WIN-35,428 in striatal synaptosomes quantify IC₅₀ values .
  • Microsomal stability : Incubation with CYP450 isoforms (e.g., CYP3A4) identifies metabolic hotspots for further optimization .

Advanced: In developing this compound derivatives, what strategies are effective in enhancing metabolic stability without compromising receptor affinity?

Answer:

  • Steric shielding : Introduce bulky groups (e.g., 2,2-dimethylcyclopentane) to block CYP450 oxidation at vulnerable positions .
  • Isosteric replacement : Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties .
  • Prodrug design : Mask the amine as a carbamate (e.g., methyl carbamate), which hydrolyzes in vivo to release the active compound .

Basic: What are the oxidation and reduction pathways of this compound, and how do these reactions influence its pharmacological profile?

Answer:

  • Oxidation : Cytochrome P450 enzymes convert the compound to N-oxide derivatives, which may reduce CNS penetration. Use of deuterated analogs (e.g., CD₃ groups) slows metabolism .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentane ring, altering conformational flexibility and receptor binding .
  • Byproduct analysis : LC-MS identifies degradation products (e.g., cyclopentanone) under accelerated stability conditions (40°C/75% RH) .

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